molecular formula C8H7Cl2NO3 B13683636 4-(Dichloromethyl)-1-methoxy-2-nitrobenzene

4-(Dichloromethyl)-1-methoxy-2-nitrobenzene

Cat. No.: B13683636
M. Wt: 236.05 g/mol
InChI Key: RBMXDSHBDJBVRW-UHFFFAOYSA-N
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Description

4-(Dichloromethyl)-1-methoxy-2-nitrobenzene is an organic compound with a complex structure that includes a dichloromethyl group, a methoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Reimer-Tiemann reaction, which uses chloroform and a strong base to form the dichloromethyl group on the aromatic ring . Another approach involves the use of dichloromethyl methyl ether in the presence of titanium tetrachloride (TiCl4) to achieve formylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Dichloromethyl)-1-methoxy-2-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The dichloromethyl group can be reduced to a methyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of methyl-substituted benzene derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dichloromethyl)-1-methoxy-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dichloromethyl)-1-methoxy-2-nitrobenzene involves its interaction with various molecular targets. The dichloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(Dichloromethyl)-1-methoxy-2-nitrobenzene is unique due to the presence of both a dichloromethyl group and a nitro group on the same aromatic ring

Properties

Molecular Formula

C8H7Cl2NO3

Molecular Weight

236.05 g/mol

IUPAC Name

4-(dichloromethyl)-1-methoxy-2-nitrobenzene

InChI

InChI=1S/C8H7Cl2NO3/c1-14-7-3-2-5(8(9)10)4-6(7)11(12)13/h2-4,8H,1H3

InChI Key

RBMXDSHBDJBVRW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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